![molecular formula C16H13F3N2O3 B5724517 1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5724517.png)
1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone is a chemical compound used in scientific research for its unique properties. It is a yellow crystalline powder with a molecular formula of C17H13F3N2O3 and a molecular weight of 358.29 g/mol. This compound is also known as NTB or NTFB and has a wide range of applications in various scientific fields.
Wirkmechanismus
The mechanism of action of 1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone is not fully understood. However, it is believed to work by binding to specific proteins and enzymes in the body. This binding can lead to changes in the structure and function of these proteins, which can then affect various biochemical and physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can inhibit the activity of certain enzymes, such as proteases and kinases. It can also affect the expression of certain genes and proteins in the body. In addition, this compound has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone in lab experiments is its high sensitivity and specificity. It can be used to detect very small amounts of amino acids and peptides. However, one of the limitations of this compound is its potential toxicity. It can be harmful if ingested or inhaled, and caution should be taken when handling it in the lab.
Zukünftige Richtungen
There are many future directions for research on 1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone. One area of focus could be the development of new drugs and therapies based on the properties of this compound. Another area of research could be the further exploration of its anti-inflammatory and antioxidant properties. Additionally, researchers could investigate the potential applications of this compound in the field of proteomics, which involves the study of proteins and their interactions in the body.
Synthesemethoden
The synthesis of 1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone involves the reaction of 3-nitroacetophenone and 3-(trifluoromethyl)aniline in the presence of a base. The reaction takes place in a solvent such as ethanol or methanol and is usually carried out at room temperature. The product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of amino acids and peptides. It can also be used as a substrate for the determination of protease activity. In addition, this compound has been used in the development of new drugs and therapies for various diseases.
Eigenschaften
IUPAC Name |
1-(3-nitrophenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c17-16(18,19)12-4-2-5-13(10-12)20-8-7-15(22)11-3-1-6-14(9-11)21(23)24/h1-6,9-10,20H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBKQQXPVKLLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

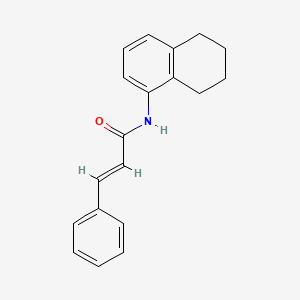
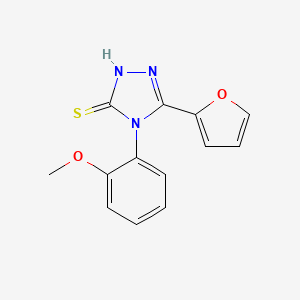
![N-[4-(4-morpholinyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5724460.png)
![4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5724467.png)

![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5724475.png)
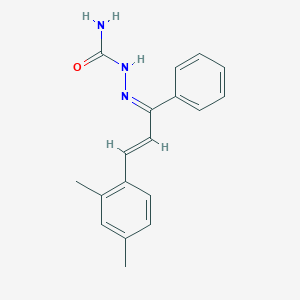

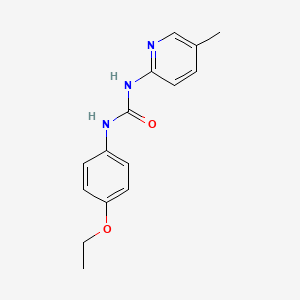
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5724497.png)
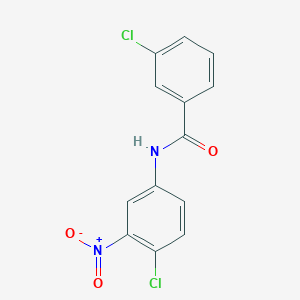
![N-[(5-chloro-1H-indol-3-yl)methyl]-3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5724525.png)

![N-{3-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide](/img/structure/B5724529.png)